4-Aminomethyl-1-diphenylmethylpiperidine

Description

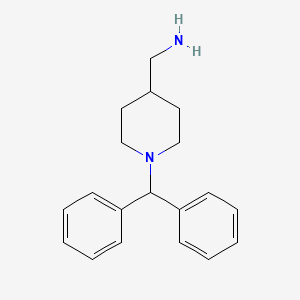

4-Aminomethyl-1-diphenylmethylpiperidine is a piperidine derivative featuring an aminomethyl group at the 4-position and a diphenylmethyl substituent at the 1-position. Piperidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and ability to interact with biological targets .

Properties

Molecular Formula |

C19H24N2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(1-benzhydrylpiperidin-4-yl)methanamine |

InChI |

InChI=1S/C19H24N2/c20-15-16-11-13-21(14-12-16)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19H,11-15,20H2 |

InChI Key |

DYONLEXUFWZEEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CN)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Anilino-1-Boc-piperidine

Piperidine, 4-(phenylmethyl)-

- Structure : Contains a phenylmethyl (benzyl) group at the 4-position.

- Properties : CAS 31252-42-3; molecular formula C₁₂H₁₇N; molecular weight 175.27 g/mol .

- Comparison: The diphenylmethyl group in 4-Aminomethyl-1-diphenylmethylpiperidine introduces greater hydrophobicity and steric hindrance compared to the single phenylmethyl substituent, which may influence solubility and metabolic stability.

4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride

- Structure: Includes a methyl group at the 1-position and a ketone at the 2-position, with an aminomethyl group at the 4-position.

- Applications : Utilized in pharmaceuticals and agrochemicals; molecular weight 215.12 g/mol, purity ≥95% .

Data Table: Comparative Analysis of Piperidine Derivatives

Research Findings and Functional Insights

- Synthetic Pathways: Analogs like 4-Anilino-1-Boc-piperidine emphasize the use of protecting groups (e.g., Boc) for amine stability during multi-step synthesis . The diphenylmethyl group in the target compound may require specialized coupling reagents or catalysis due to steric challenges.

- Pharmacological Potential: Piperidine derivatives with aromatic substituents (e.g., diphenylmethyl) often exhibit enhanced binding to CNS targets, as seen in opioid precursors . However, increased lipophilicity may reduce aqueous solubility, necessitating formulation adjustments.

- Safety Profiles: Piperidine, 4-(phenylmethyl)-, has documented safety protocols for inhalation and handling , suggesting that bulkier analogs like this compound may require stricter safety measures due to higher molecular complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.